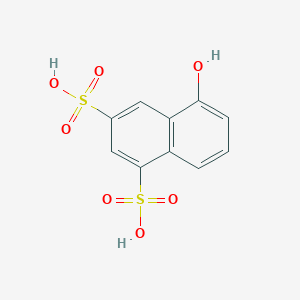
5-Hydroxynaphthalene-1,3-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxynaphthalene-1,3-disulfonic acid is an organic compound with the molecular formula C10H8O7S2. It is a derivative of naphthalene, characterized by the presence of hydroxyl and sulfonic acid groups. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
5-Hydroxynaphthalene-1,3-disulfonic acid is typically synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with oleum (a solution of sulfur trioxide in sulfuric acid) at controlled temperatures. The reaction conditions are crucial to ensure the correct placement of the sulfonic acid groups on the naphthalene ring. The general reaction can be represented as: [ \text{C}{10}\text{H}{8} + 2 \text{SO}{3} \rightarrow \text{C}{10}\text{H}{6}(\text{SO}{3}\text{H})_{2} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where naphthalene is mixed with oleum. The reaction mixture is then heated to facilitate the sulfonation process. After the reaction is complete, the product is precipitated by cooling the mixture or by adding alkaline sodium sulfate to form the disodium salt .
化学反応の分析
Types of Reactions
5-Hydroxynaphthalene-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonic acid groups can be reduced to sulfonates.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the sulfonic acid groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Produces naphthoquinones.
Reduction: Forms sulfonates.
Substitution: Results in various substituted naphthalene derivatives.
科学的研究の応用
5-Hydroxynaphthalene-1,3-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential use in drug formulations and as a diagnostic reagent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions.
作用機序
The mechanism of action of 5-Hydroxynaphthalene-1,3-disulfonic acid involves its ability to interact with various molecular targets through its hydroxyl and sulfonic acid groups. These functional groups enable the compound to form hydrogen bonds and ionic interactions with other molecules, facilitating its role in chemical reactions and biological processes. The pathways involved include:
Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity.
Ionic Interactions: The sulfonic acid groups can engage in ionic interactions, stabilizing reaction intermediates.
類似化合物との比較
Similar Compounds
Naphthalene-1,5-disulfonic acid: Another isomer with sulfonic acid groups at different positions.
1-Aminonaphthalene-4-sulfonic acid: Contains an amino group instead of a hydroxyl group.
2-Naphthol-3,6-disulfonic acid: Similar structure but with hydroxyl and sulfonic acid groups at different positions.
Uniqueness
5-Hydroxynaphthalene-1,3-disulfonic acid is unique due to the specific placement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other isomers or derivatives may not be as effective.
特性
分子式 |
C10H8O7S2 |
|---|---|
分子量 |
304.3 g/mol |
IUPAC名 |
5-hydroxynaphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C10H8O7S2/c11-9-3-1-2-7-8(9)4-6(18(12,13)14)5-10(7)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17) |
InChIキー |
QHSQRWZUEZHWEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C(=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-Hydroxyphenyl)methyl]-D-histidine](/img/structure/B12937035.png)
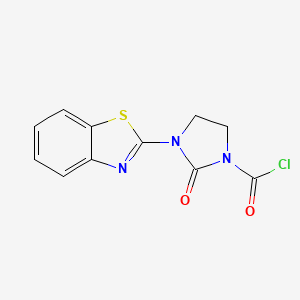
![(2R,3R,4S,5R)-2-[6-[2-(4-amino-3,5-diiodophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12937046.png)
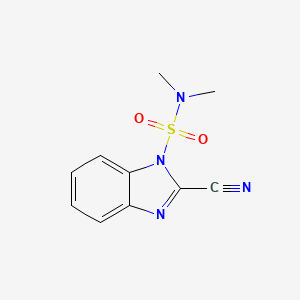
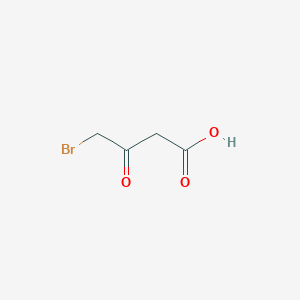
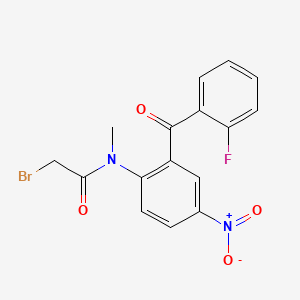
![1-(Benzyloxy)-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B12937076.png)
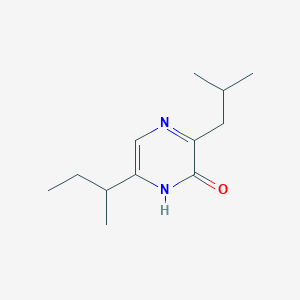
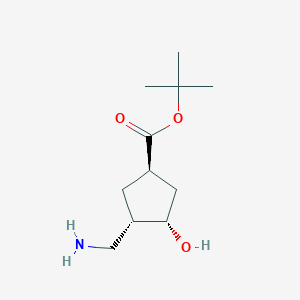

![7-((2S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B12937099.png)


![tert-Butyl (2-amino-5-oxaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12937109.png)
